N-[4-(benzoylamino)-3-methoxyphenyl]-3-nitrobenzamide
Descripción general
Descripción
N-[4-(benzoylamino)-3-methoxyphenyl]-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BMN-673, and is a PARP (Poly ADP-ribose polymerase) inhibitor. PARP inhibitors are a class of drugs that have been shown to have potential in the treatment of cancer, particularly in individuals with BRCA mutations. In addition to its potential use in cancer treatment, BMN-673 has also been studied for its effects on other biological processes.
Mecanismo De Acción
BMN-673 works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP activity leads to the accumulation of DNA damage, which can ultimately lead to cell death. In individuals with BRCA mutations, PARP inhibitors have been shown to be particularly effective, as these individuals have a defect in their DNA repair mechanisms.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, BMN-673 has been shown to enhance the efficacy of radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMN-673 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors currently in clinical use. In addition, BMN-673 has demonstrated efficacy in preclinical studies, suggesting that it may have potential as a cancer treatment. However, there are also limitations to the use of BMN-673 in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its effects. In addition, its high potency may make it difficult to use in certain experiments, as it may cause off-target effects.
Direcciones Futuras
There are a number of future directions for research on BMN-673. One area of research is the development of combination therapies that include BMN-673. PARP inhibitors have been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of biomarkers that can predict response to PARP inhibitors. This would allow for more targeted use of these drugs in cancer treatment. Finally, there is ongoing research into the potential use of PARP inhibitors in other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential use in cancer treatment. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair. In individuals with BRCA mutations, PARP inhibitors have been shown to be particularly effective, as these individuals have a defect in their DNA repair mechanisms. BMN-673 has been shown to be a potent PARP inhibitor, and has demonstrated efficacy in preclinical studies.
Propiedades
IUPAC Name |
N-(4-benzamido-3-methoxyphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-19-13-16(22-21(26)15-8-5-9-17(12-15)24(27)28)10-11-18(19)23-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHCKMGLTHKFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.